[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
Description
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a substituted imidazole derivative characterized by a 1,4,5-trimethylimidazole core linked to a methylamine group, with two hydrochloride counterions. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is substituted at positions 1, 4, and 5 with methyl groups, conferring steric and electronic modifications that influence its physicochemical and biological properties. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications where solubility is critical.
Properties
IUPAC Name |
(1,4,5-trimethylimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-6(2)10(3)7(4-8)9-5;;/h4,8H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKYNPCVNNJVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CN)C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211504-26-5 | |
| Record name | [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine intermediate, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the attached amine group.
Substitution: The methyl groups and the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it valuable for studying enzyme mechanisms and developing new drugs.
Medicine: Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the desired effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally analogous imidazole-based molecules, such as 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one monohydrochloride (reported in ). Below is a detailed analysis of key structural and functional differences:
Structural Comparison
| Feature | [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride | 2,3,4,5-Tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Monohydrochloride |
|---|---|---|
| Imidazole Substituents | 1,4,5-Trimethyl | 5-Methyl |
| Additional Functional Groups | Methylamine | Pyrido[4,3-b]indol-1-one scaffold |
| Salt Form | Dihydrochloride | Monohydrochloride |
| Molecular Complexity | Simple imidazole derivative | Complex tricyclic structure |
Functional Implications
Solubility and Bioavailability: The dihydrochloride salt of the target compound likely offers higher aqueous solubility than the monohydrochloride analog due to increased ionic interactions .
Pharmacological Target Specificity :
- The tricyclic pyrido-indol-one system in the comparator suggests possible interactions with serotonin or dopamine receptors, common targets for similar scaffolds .
- The simpler methylamine-linked imidazole in the target compound may favor histamine receptor binding, as seen in other 1,4,5-trimethylimidazole derivatives.
Synthetic Accessibility :
- The target compound’s straightforward structure allows easier synthesis and purification compared to the multi-step synthesis required for the tricyclic comparator.
Hypothetical Data Table (Based on Structural Inference)
Research Findings and Limitations
- Structural Analysis : The target compound’s 1,4,5-trimethyl substitution pattern may sterically hinder interactions with flat binding pockets, unlike the 5-methyl group in the comparator, which permits closer contact with planar receptor sites.
- Salt Form Impact: The dihydrochloride form improves stability in acidic formulations, whereas the monohydrochloride comparator may require buffered solutions for long-term storage .
- Gaps in Evidence : Direct pharmacological or pharmacokinetic data for these compounds are absent in the provided materials. Further experimental studies (e.g., receptor binding assays, solubility tests) are needed to validate hypotheses.
Biological Activity
[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride is a synthetic compound belonging to the imidazole family. Its unique structure, characterized by three methyl groups and an amine group attached to the imidazole ring, positions it as a valuable molecule in various scientific fields, particularly in biological research and medicinal chemistry.
- Molecular Formula : C₈H₁₃Cl₂N₃
- Molecular Weight : 212.12 g/mol
- CAS Number : 1211504-26-5
Synthesis
The synthesis typically involves cyclization reactions using amido-nitriles or N-heterocyclic carbenes as catalysts. A common method includes the reaction of acetophenones with benzylic amines in the presence of oxidants like tert-butylhydroperoxide (TBHP) .
Research indicates that [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as HIV-1 reverse transcriptase. In vitro assays demonstrated significant inhibitory activity against this enzyme, suggesting its potential as a therapeutic agent for HIV .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, which could be beneficial in developing new antibiotics .
- Anticancer Activity : The compound has shown promise in cancer research, particularly in inducing apoptosis in specific cancer cell lines. Its structure allows it to interact effectively with biological targets involved in cancer progression .
Case Studies and Research Findings
Several studies have documented the biological activity of imidazole derivatives similar to [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride:
Docking Studies
Molecular docking studies have been employed to understand the binding affinity and orientation of [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease pathways .
Q & A
Q. What are the recommended synthetic routes for [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Alkylation of a pre-functionalized imidazole core (e.g., 1,4,5-trimethylimidazole) with a bromomethylamine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours) to form the free base .
- Step 2 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the intermediate.
- Step 3 : Salt formation by treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/water to obtain the dihydrochloride salt .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .
Q. How can the compound be characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify substituent positions on the imidazole ring (e.g., methyl groups at 1,4,5-positions and methyleneamine protons) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight ([M+H]⁺ expected for C₈H₁₆N₃·2HCl: 226.1 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., methanol/water) and refine using SHELXL .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt form. Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in non-polar solvents .
- Stability : Store at −20°C in airtight, light-protected containers. Stability in aqueous solution (pH 4–6) confirmed for ≥6 months via accelerated degradation studies (40°C/75% RH) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the imidazole ring’s aromaticity and charge distribution .
- Key Calculations :
- HOMO-LUMO gaps to predict reactivity.
- Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects from methyl substituents.
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine parameters .
Q. What experimental and computational strategies can resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer :
- Experimental : Perform dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to identify off-target effects. Use SPR (Surface Plasmon Resonance) to validate binding affinities to purported targets .
- Computational : Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) to assess ligand-receptor binding stability. Pair with free-energy perturbation (FEP) to quantify binding energy discrepancies .
Q. How can reaction mechanisms involving this compound be elucidated in catalytic processes?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation in real-time (e.g., during nucleophilic substitution reactions) .
- Isotopic Labeling : Incorporate ¹⁵N or ²H isotopes at the methyleneamine group to track mechanistic pathways via NMR or MS .
- DFT Modeling : Identify transition states and energy barriers for proposed mechanisms (e.g., SN2 vs. radical pathways) using Gaussian 16 .
Methodological Tables
Table 1 : Key Synthetic Parameters for [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine Dihydrochloride
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Alkylation Temperature | 70°C | |
| Reaction Time | 18 hours | |
| Purification Solvent | CH₂Cl₂/MeOH (9:1) | |
| Crystallization Solvent | Ethanol/Water (3:1) |
Table 2 : Computational Parameters for DFT Studies
| Functional | Basis Set | Software | Key Outputs |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Gaussian 16 | HOMO-LUMO, NBO charges |
| ωB97X-D | def2-TZVP | ORCA | Van der Waals interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
